BenchChemオンラインストアへようこそ!

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid

pKa modulation physicochemical profiling medicinal chemistry

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid (CAS 2228410-82-8) is a gem-difluorinated α-hydroxy carboxylic acid with the molecular formula C₆H₁₀F₂O₃ and a molecular weight of 168.14 g/mol. The compound features a geminal difluoro group at the C4 position, a secondary hydroxyl group at C2, and geminal dimethyl substitution at C3, creating a chiral center with a unique combination of electron-withdrawing fluorine atoms and hydrogen-bond donor/acceptor functionality.

Molecular Formula C6H10F2O3
Molecular Weight 168.14 g/mol
Cat. No. B13594643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid
Molecular FormulaC6H10F2O3
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)O)C(F)F
InChIInChI=1S/C6H10F2O3/c1-6(2,5(7)8)3(9)4(10)11/h3,5,9H,1-2H3,(H,10,11)
InChIKeyBIZIZEYHHOFRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid: Structural Identity and Procurement Context


4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid (CAS 2228410-82-8) is a gem-difluorinated α-hydroxy carboxylic acid with the molecular formula C₆H₁₀F₂O₃ and a molecular weight of 168.14 g/mol . The compound features a geminal difluoro group at the C4 position, a secondary hydroxyl group at C2, and geminal dimethyl substitution at C3, creating a chiral center with a unique combination of electron-withdrawing fluorine atoms and hydrogen-bond donor/acceptor functionality . This compound belongs to the class of fluorinated butyric acid derivatives and serves as a chiral building block for medicinal chemistry and agrochemical synthesis, structurally related to the pantoate/pantoic acid scaffold (2,4-dihydroxy-3,3-dimethylbutanoic acid), where the C4 hydroxyl is replaced by the gem-difluoro moiety [1].

Why Generic Substitution Fails for 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid


Within the family of C6 α-hydroxy carboxylic acid building blocks, compounds differing only in C4 substitution—namely the non-fluorinated parent 2-hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4) [1], the monofluoro analog 4-fluoro-2-hydroxy-3,3-dimethylbutanoic acid (CAS 2228973-98-4) , the trifluoro analog 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid , and the natural metabolite (R)-pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid) [2]—are not functionally interchangeable. The gem-difluoro (CF₂) motif at C4 introduces a fundamentally distinct electronic environment: the strong electron-withdrawing inductive effect of the two fluorine atoms predictably lowers the pKa of the carboxylic acid by approximately 0.3–0.5 units relative to the non-fluorinated analog [3], modulates lipophilicity (LogP) [4], and confers enhanced metabolic stability through the strength of the C–F bond (~485 kJ/mol) . These three property shifts—acidity, lipophilicity, and metabolic stability—are non-linear across the CH₃ → CH₂F → CHF₂ → CF₃ series, meaning the difluoro analog occupies a distinct property space that cannot be approximated by the monofluoro or trifluoro congeners [3]. Furthermore, the CF₂ group can serve as a bioisostere for a carbonyl or ether oxygen [5], enabling unique interactions unavailable to the parent methyl or hydroxyl-substituted compounds. Substitution of this compound with any of its closest analogs will alter at least one of these key physicochemical parameters in a manner that is not offset by the others, with downstream consequences for target binding, pharmacokinetics, or synthetic utility.

Quantitative Differentiation Evidence for 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid vs. Closest Analogs


Gem-Difluoro-Induced Carboxylic Acid pKa Depression Relative to Non-Fluorinated Analog

Systematic studies on gem-difluorinated saturated compounds demonstrate that the introduction of a gem-CF₂ group decreases the pKa of the corresponding carboxylic acid by approximately 0.3–0.5 units relative to the non-fluorinated counterpart, an effect attributed to the inductive electron withdrawal of the fluorine atoms and found to be nearly identical for acyclic and cyclic aliphatic systems [1]. Although this specific compound (4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid) has not been individually profiled in the published study, the pKa-depressing effect of the gem-CF₂ motif on carboxylic acids is established as a class-level property [1][2]. In contrast, the non-fluorinated parent 2-hydroxy-3,3-dimethylbutanoic acid lacks this inductive acid-strengthening effect, while the trifluoro analog (CF₃) would be expected to exert a stronger but directionally distinct shift, making the difluoro compound the intermediate in a non-linear pKa progression [1].

pKa modulation physicochemical profiling medicinal chemistry

Metabolic Stability Enhancement Conferred by the C4 gem-Difluoro Motif

The C–F bond is among the strongest single bonds in organic chemistry (~485 kJ/mol), and the gem-difluoro unit is widely employed in medicinal chemistry to attenuate oxidative metabolic liabilities and reduce metabolic soft spots . In a systematic study comparing gem-difluorinated functionalized cycloalkanes to their non-fluorinated counterparts, gem-difluorination either did not affect or slightly improved the metabolic stability (measured as intrinsic clearance, CLint) of the corresponding model derivatives [1]. For the target compound, the gem-difluoro motif at C4 blocks oxidative metabolism at this position—a pathway that is available in the non-fluorinated parent 2-hydroxy-3,3-dimethylbutanoic acid (where C4 bears a CH₃ group susceptible to CYP-mediated hydroxylation) and in the monofluoro analog (where the single C–F bond still leaves one C–H bond at C4 for potential oxidation) [2]. The trifluoro analog (CF₃) also blocks metabolism at C4 but introduces a significantly larger steric and electronic perturbation than CHF₂ [1].

metabolic stability C-F bond strength oxidative metabolism blockade

Bioisosteric Differentiation from Natural Pantoate for Enzyme Inhibitor Design

The gem-difluoro group (CF₂) is recognized as a versatile bioisostere for various functionalities including carbonyl, sulfonyl, and oxygen atoms, owing to its unique electronic properties and ability to engage in hydrogen-bonding interactions [1]. In the context of pantoate-derived enzyme inhibitors, the target compound replaces the C4 hydroxyl group of the natural substrate (R)-pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid) with a gem-difluoro moiety, creating a non-hydrolyzable, metabolically stable analog [2]. Published work using the structurally related monofluoro analog—5'-O-{[(R)-4-fluoro-2-hydroxy-3,3-dimethylbutanoyl]sulfamoyl}adenosine—has demonstrated that fluorinated pantoate derivatives can serve as pantothenate synthetase (PS) inhibitors for anti-tuberculosis drug development [3]. The target compound's gem-CF₂ group offers a stronger electron-withdrawing effect and greater metabolic stability than the monofluoro variant, while maintaining the hydrogen-bond acceptor capacity that is lost in the trifluoro analog, thereby potentially enhancing inhibitor-enzyme interactions [1][4].

bioisostere pantothenate synthetase anti-tuberculosis drug discovery

Physicochemical Property Differentiation: Non-Linear Progression from CH₃ to CF₃ at C4

The progression of C4 substitution across the analog series (CH₃ → CH₂F → CHF₂ → CF₃) produces a non-linear trajectory in both lipophilicity (LogP) and acidity (pKa) that cannot be interpolated from endpoint measurements [1]. Comprehensive studies on gem-difluorinated saturated compounds have shown that while gem-difluorination predictably decreases pKa by 0.3–0.5 units, the impact on LogP is more complex and depends on the position of fluorine atoms, ring size (for cyclic compounds), and the nature of the adjacent functional group—with significant differences observed between cyclic and acyclic series [1]. The computed XLogP3-AA for the non-fluorinated parent 2-hydroxy-3,3-dimethylbutanoic acid is 0.9 [2]. The target compound, with two fluorine atoms at C4, occupies a lipophilicity intermediate between this parent and the trifluoro analog—but the exact LogP cannot be reliably predicted from monofluoro or trifluoro data alone due to the documented non-additivity of fluorine effects on lipophilicity in acyclic systems [1][3].

lipophilicity LogP SAR analysis property-based design

Chiral Center at C2: Synthetic Utility as a Single-Enantiomer Building Block

The secondary hydroxyl group at the C2 position of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid creates a stereogenic center, enabling procurement and use as an enantiomerically enriched building block. In the structurally related monofluoro analog series, the (R)-enantiomer has been explicitly employed in the synthesis of chiral pantothenate synthetase inhibitors, where the stereochemistry at C2 is critical for enzyme recognition [1]. The combination of a chiral α-hydroxy acid motif with the achiral gem-difluoro group at the distal position is particularly valuable because the CF₂ moiety exerts its electronic effects without introducing additional stereochemical complexity—unlike monofluoro substitution which can create a second chiral center at C4 in certain synthetic intermediates [2]. The non-fluorinated parent 2-hydroxy-3,3-dimethylbutanoic acid (both (R)- and (S)-enantiomers) is widely used in chiral auxiliary and ligand synthesis , establishing the chiral scaffold precedent; the difluoro analog extends this utility with the added electronic and metabolic advantages of the CF₂ group.

chiral building block asymmetric synthesis enantioselective

Best-Fit Research and Industrial Application Scenarios for 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned pKa and Metabolic Stability

In lead optimization programs where a carboxylic acid-containing scaffold shows promising target engagement but suffers from rapid metabolic clearance or suboptimal ionization at physiological pH, 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid serves as a strategic building block. The gem-CF₂ group predictably lowers the carboxylic acid pKa by 0.3–0.5 units relative to the non-fluorinated parent [1], enhancing the proportion of the ionized form at pH 7.4 and potentially improving aqueous solubility. Concurrently, the C–F bonds at C4 block oxidative metabolism at this position , and class-level evidence indicates that gem-difluorination either maintains or slightly improves intrinsic clearance [1]. This dual pKa/metabolic stability modulation is achieved without the excessive lipophilicity of a CF₃ group, making the compound particularly suitable for oral drug candidates where balanced ADME properties are critical.

Pantothenate Synthetase (PS) Inhibitor Development for Anti-Tuberculosis Research

Mycobacterium tuberculosis pantothenate synthetase (PS) catalyzes the ATP-dependent condensation of D-pantoate and β-alanine, a pathway essential for bacterial virulence [2]. The target compound, as a fluorinated pantoate analog, replaces the C4 hydroxyl of natural pantoate with a gem-CF₂ group—a recognized bioisostere for oxygen atoms [3]. Published precedent with the monofluoro analog (4-fluoro-2-hydroxy-3,3-dimethylbutanoyl sulfamoyl adenosine) confirms that fluorinated pantoate derivatives can yield PS-targeting inhibitors [4]. The difluoro analog differentiates itself from the monofluoro version by eliminating all C–H bonds at C4, providing superior metabolic stability, and from the trifluoro analog by retaining hydrogen-bond acceptor capacity at C4 [3]. This positions the compound as the preferred fluorinated pantoate scaffold for optimizing inhibitor residence time while maintaining enzyme recognition.

Structure-Activity Relationship (SAR) Exploration Across the CH₃ → CHF₂ → CF₃ Fluorination Series

For medicinal chemistry teams conducting systematic SAR studies on the effect of progressive fluorination at a specific molecular position, 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid represents the critical CHF₂ data point in a CH₃ → CH₂F → CHF₂ → CF₃ series. Published comprehensive studies demonstrate that the physicochemical effects of fluorination across this series are non-linear and non-additive—particularly for lipophilicity, where the LogP contribution of the second fluorine is not equivalent to the first [1][5]. Procurement of all four analogs, including the difluoro compound, is essential for establishing valid quantitative structure-property relationships (QSPR) and for identifying whether the CHF₂ group delivers a 'sweet spot' in the property profile that neither the monofluoro nor trifluoro congener can approximate [1].

Chiral Pool Synthesis of Enantiomerically Pure Fluorinated Intermediates

The C2 hydroxyl group provides a single, well-defined chiral center, enabling the use of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid as an enantiomerically enriched intermediate for the asymmetric synthesis of more complex fluorinated molecules. Unlike the monofluoro analog, which can introduce a second stereocenter at C4 during certain synthetic transformations, the gem-CF₂ group at C4 is achiral and does not generate diastereomers . This simplifies both the synthetic workflow and the analytical characterization (chiral HPLC, NMR) of downstream products. The non-fluorinated chiral parent 2-hydroxy-3,3-dimethylbutanoic acid is already established as a versatile chiral building block and ligand precursor [6]; the difluoro analog extends this utility into fluorinated chemical space, supporting the synthesis of ¹⁹F NMR-active probes and fluorinated peptidomimetics where the CF₂ group serves both as a metabolic stabilizer and a spectroscopic handle.

Quote Request

Request a Quote for 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.